molecular formula C22H23BrN2O B2392186 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline CAS No. 921808-13-1

8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2392186
CAS RN: 921808-13-1
M. Wt: 411.343
InChI Key: UTZTVPAUIBYIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline, also known as BBMQ, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. BBMQ belongs to the quinoline family and contains a piperidine and a bromobenzyl group, which makes it a promising candidate for drug development and medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is not fully understood, but it has been suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been shown to target specific proteins and enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported to have several biochemical and physiological effects, including modulation of cell cycle progression, induction of oxidative stress, and inhibition of angiogenesis. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high purity, stability, and solubility in common solvents. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be easily synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has some limitations, including its potential toxicity and lack of selectivity towards specific cancer cell types.

Future Directions

There are several future directions for 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline research, including the development of more selective analogs with improved pharmacokinetic properties and reduced toxicity. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can also be used as a lead compound for the design of novel anticancer agents with different chemical scaffolds. Additionally, further studies are needed to elucidate the precise mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in other disease areas, such as viral infections and bacterial infections.
Conclusion:
In conclusion, 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a promising synthetic compound that has shown potential biological activities in various scientific studies. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized with high yields and purity and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline and its potential applications in drug development and medicinal chemistry.

Synthesis Methods

8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with 2-amino-3-methylpiperidine, followed by a cyclization reaction and further modifications. The synthesis of 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been reported in several scientific publications, and it can be achieved with high yields and purity.

Scientific Research Applications

8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has been studied for its potential biological activities, including its anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 8-((4-Bromobenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline has also been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZTVPAUIBYIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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